3-Methyl-2-phenoxyaniline
Description
Historical Context and Discovery Timeline
The historical development of this compound synthesis and characterization reflects the broader evolution of aromatic amine chemistry during the twentieth and twenty-first centuries. While specific documentation of the initial discovery and isolation of this particular compound remains limited in available literature, its development can be understood within the context of systematic investigations into phenoxyaniline derivatives that began in earnest during the mid-twentieth century. The compound appears in chemical databases with establishment dates suggesting its formal characterization occurred in the early 2000s, with PubChem records indicating initial creation dates of 2007.
The systematic study of phenoxyaniline derivatives gained momentum as researchers recognized their potential applications in pharmaceutical chemistry and materials science. The development of efficient synthetic methodologies for accessing these compounds became a priority, leading to the establishment of reliable preparative routes that could provide access to various substitution patterns. The emergence of this compound as a compound of interest correlates with advances in catalytic methodologies and the growing understanding of structure-activity relationships in aromatic amine chemistry.
Modern database entries for this compound reflect its integration into commercial chemical catalogs and research databases during the 2010s and 2020s, with multiple suppliers now offering the compound for research applications. This commercial availability has facilitated broader research investigations into its properties and potential applications, contributing to an expanding body of literature that explores its chemical behavior and synthetic utility.
Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming aromatic compounds with multiple substituents. The official IUPAC name for this compound is this compound, which clearly indicates the positions and nature of the substituent groups relative to the primary aniline functionality. This naming system reflects the priority given to the amine functional group as the principal characteristic of the molecule, with other substituents described by their position numbers and chemical identity.
The compound carries the Chemical Abstracts Service registry number 60287-68-5, which serves as its unique identifier in chemical databases and commercial catalogs. Alternative nomenclature designations include Benzenamine, 3-methyl-2-phenoxy-, which represents the Chemical Abstracts indexing name that emphasizes the benzenamine core structure. The molecular descriptor code MFCD20693592 provides an additional standardized identifier used in chemical inventory systems.
The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation reads as CC1=C(C(=CC=C1)N)OC2=CC=CC=C2, which provides a linear text representation of the molecular connectivity. The International Chemical Identifier representation, InChI=1S/C13H13NO/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3, offers a standardized method for representing the compound's complete structural information including stereochemistry and connectivity.
Positional Isomerism in Phenoxyaniline Derivatives
The study of positional isomerism within phenoxyaniline derivatives reveals the significant impact of substituent positioning on molecular properties and chemical behavior. This compound represents one specific isomeric arrangement within a broader family of methylated phenoxyaniline compounds, each exhibiting distinct characteristics based on the relative positions of the methyl and phenoxy substituents. Commercial chemical databases document numerous positional isomers, including 2-Methyl-4-phenoxyaniline and 2-Methyl-6-phenoxyaniline, each carrying the same molecular formula but displaying different substitution patterns.
The positional relationship between substituents in phenoxyaniline derivatives significantly influences their electronic properties and reactivity profiles. In this compound, the proximity of the phenoxy group to the amine functionality creates specific electronic interactions that affect the compound's basicity and nucleophilic character. This arrangement contrasts with other isomeric forms where greater separation between functional groups results in different electronic environments and corresponding changes in chemical reactivity.
The systematic examination of these positional isomers provides valuable insights into structure-property relationships within the phenoxyaniline family. Research investigations have demonstrated that the specific positioning of substituents affects not only the compound's physical properties such as melting point and solubility but also influences its participation in various chemical transformations. The ortho-relationship between the phenoxy group and the amine functionality in this compound creates opportunities for intramolecular interactions that may stabilize certain conformational arrangements and influence the compound's overall reactivity profile.
Properties
IUPAC Name |
3-methyl-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHJBOMKTIVLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-phenoxyaniline can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines .
Scientific Research Applications
Biomedical Applications
1. Anticancer Research
3-Methyl-2-phenoxyaniline has been investigated for its anticancer properties. Recent studies have demonstrated its effectiveness in creating polymeric nanocomposites that inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, these nanocomposites have shown promising results against prostate adenocarcinoma and lung cancer cell lines through the use of phenoxyaniline-block-poly(methyl methacrylate) composites synthesized via single electron transfer-living radical polymerization under mild conditions.
Table 1: Anticancer Activity of Nanocomposites Containing this compound
| Cancer Cell Line | Inhibition Mechanism | Outcome |
|---|---|---|
| Prostate Adenocarcinoma | Induces apoptosis | Significant reduction in cell viability |
| Lung Cancer | Inhibits proliferation | Enhanced apoptotic activity |
The synthesis method involves using a phenoxyaniline-based macroinitiator and incorporating Cloisite 93A to enhance the biochemical properties of the composites. The resulting materials effectively target cancer cells, making them potential candidates for further therapeutic development.
2. Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions of this compound with various biological targets. These studies suggest that this compound can serve as a lead compound for drug design due to its favorable binding affinities with specific receptors involved in cancer progression. The ability to predict these interactions opens avenues for developing new therapeutic agents based on modifications of the compound's structure.
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown biological activity that is relevant in medicinal chemistry. For instance, modifications to the structure of this compound have led to compounds with enhanced anticancer activity, indicating its significance as a scaffold for drug development .
Table 2: Structural Derivatives of this compound
| Derivative Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-2-phenoxyaniline | Methylated version | Enhanced solubility |
| 4-Methyl-2-phenoxyaniline | Methyl group at para position | Different electronic properties |
These derivatives are being explored for their potential therapeutic effects, particularly in targeting specific cancer types.
Material Science Applications
The compound is also being utilized in materials science for the development of advanced polymers. The incorporation of this compound into polymer matrices enhances their mechanical and thermal properties, making them suitable for various industrial applications. Research has shown that polymers containing this compound exhibit improved durability and resistance to environmental degradation .
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenoxyaniline involves its interaction with various molecular targets. The phenoxy and amino groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The phenoxy group in this compound activates the aromatic ring via resonance donation, favoring electrophilic substitution at the para position relative to the NH₂ group . In contrast, fluoro (2-Fluoro-3-methylaniline) and trifluoromethoxy (3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline) groups deactivate the ring, directing reactions to less electron-deficient positions .
- Steric Hindrance: Bulky substituents like heptyloxy or phenoxyethoxy () reduce reaction rates in cross-coupling reactions compared to smaller groups like methyl or methoxy .
Solubility and Reactivity
- Hydrophobicity: Long alkyl chains (e.g., heptyloxy) and aromatic groups (phenoxy) decrease water solubility, making these compounds more suited for organic-phase reactions . Polar groups like methoxy improve solubility in alcohols and acetone, facilitating use in homogeneous catalysis .
- Reactivity in Cross-Coupling: this compound’s NH₂ group serves as a directing group in palladium-catalyzed Suzuki-Miyaura couplings, similar to boronate esters in . Trifluoromethyl-substituted analogs () exhibit unique reactivity in nucleophilic aromatic substitution due to the electron-deficient ring .
Biological Activity
3-Methyl-2-phenoxyaniline, also known by its CAS number 60287-68-5, is an organic compound with notable biological activities. This article explores its structure, biological interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular features:
- Molecular Formula : C₁₀H₁₃NO
- Molecular Weight : 165.23 g/mol
- Functional Groups : Contains a methyl group (-CH₃) and a phenoxy group (-O-C₆H₅) attached to an aniline structure.
This unique combination of functional groups contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's amino and phenoxy groups facilitate hydrogen bonding and other interactions with enzymes, receptors, and proteins, potentially modulating their activity. Molecular docking studies suggest that it may bind to specific targets involved in disease processes, particularly in cancer biology.
Biological Activities
-
Anticancer Activity :
- Research indicates that derivatives of this compound exhibit promising anticancer properties. Modifications to its structure can enhance its therapeutic potential against various cancer cell lines.
- A study demonstrated that certain analogs showed significant cytotoxic effects in vitro, suggesting a potential role in cancer treatment.
-
Antimicrobial Properties :
- Similar compounds have been investigated for their antimicrobial effects, indicating that this compound may also possess activity against certain bacterial strains. Further studies are needed to evaluate its efficacy and mechanism of action in this context.
- Enzyme Inhibition :
Case Studies and Experimental Data
Synthesis Methods
The synthesis of this compound can be achieved through various chemical methods. One common approach involves the reaction of substituted phenols with aniline derivatives under controlled conditions to yield the desired product .
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-methyl-2-phenoxyaniline, and how do reaction conditions influence yield?
A: A common method involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, a palladium-catalyzed coupling between 3-methyl-4-boronate aniline derivatives and substituted phenols can yield the target compound. Reaction parameters like temperature (55°C optimal for Suzuki reactions), solvent choice (dioxane/water mixtures), and base (K₂CO₃) significantly affect yield . Sodium polysulfide-mediated reduction of nitro intermediates (e.g., 6-chloro-2-nitrotoluene) is another route, where stoichiometric control of ammonium bromide ensures regioselectivity . Purification typically employs column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures .
Advanced Mechanistic Insights
Q. Q: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
A: The methyl group at the 3-position induces steric hindrance, while the phenoxy group at the 2-position directs electrophilic substitution via resonance donation. In Suzuki couplings, the electron-rich aniline moiety enhances oxidative addition with Pd catalysts (e.g., Pd(dppf)₂Cl₂), but steric bulk may slow transmetallation. Kinetic studies using substituent variation (e.g., fluoro or trifluoromethyl analogs) reveal that electron-withdrawing groups reduce coupling efficiency by destabilizing intermediates .
Analytical Characterization Challenges
Q. Q: How can researchers resolve contradictions in NMR and mass spectrometry data for this compound derivatives?
A: Discrepancies often arise from tautomerism or solvent effects. For example, in DMSO-d₆, NH protons may exhibit broadened peaks due to hydrogen bonding. High-resolution mass spectrometry (HRMS) with ESI+ ionization can confirm molecular ions (e.g., [M+H]⁺ at m/z 285.1), while ¹³C NMR should show distinct aromatic carbons (δ 115–150 ppm) and methyl groups (δ 20–25 ppm) . Cross-validation with IR (C-N stretch at ~1350 cm⁻¹) and UV-Vis (λmax ~270 nm) further clarifies structural assignments .
Stability and Degradation Pathways
Q. Q: What are the key degradation products of this compound under acidic or oxidative conditions?
A: Acidic hydrolysis cleaves the phenoxy group, yielding 3-methyl-2-aminophenol and phenol derivatives. Oxidation with H₂O₂ or KMnO₄ generates nitroso intermediates (e.g., 3-methyl-2-nitrosophenoxyaniline), confirmed via LC-MS fragmentation patterns (m/z 150–170) . Accelerated stability studies (40°C/75% RH) recommend storage under inert gas with desiccants to prevent dimerization.
Method Optimization for Scale-Up
Q. Q: What experimental design strategies optimize this compound synthesis for reproducibility?
A: Design of Experiments (DoE) using factorial analysis identifies critical parameters. For example, varying Pd catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) in Suzuki couplings reveals a Pareto-optimal yield at 1 mol% Pd and 18 hrs . Response surface methodology (RSM) can minimize byproducts like dehalogenated analogs, which arise from excess reducing agents in nitro reductions .
Comparative Reactivity with Analogous Compounds
Q. Q: How does this compound’s reactivity compare to fluoro- or trifluoromethyl-substituted analogs?
A: Fluorinated analogs (e.g., 3-fluoro-2-methylaniline) exhibit slower coupling kinetics due to electron-withdrawing effects, while trifluoromethyl groups enhance thermal stability but reduce solubility in polar solvents . Substituent Hammett constants (σₚ) correlate with reaction rates: electron-donating groups (e.g., -OPh) accelerate aryl-metal bond formation in cross-couplings .
Spectroscopic Data Interpretation
Q. Q: How can researchers differentiate this compound from its regioisomers using spectroscopic techniques?
A: NOESY NMR can distinguish regioisomers by spatial proximity of methyl and phenoxy groups. In the correct isomer, the methyl group (δ 2.3 ppm) shows coupling with adjacent aromatic protons (δ 6.8–7.2 ppm), while regioisomers display distinct splitting patterns . GC-MS retention times and fragmentation pathways (e.g., loss of C₆H₅O• vs. CH₃•) provide additional confirmation .
Environmental and Safety Considerations
Q. Q: What are the occupational exposure limits and waste management protocols for this compound?
A: While specific OELs are not listed, analogs like 2-methylaniline have OSHA PELs of 0.5 ppm. Waste should be neutralized with dilute HCl (to protonate amines) and adsorbed onto activated carbon before incineration . Glovebox use is recommended for air-sensitive intermediates, and LC-MS monitoring ensures compliance with EPA disposal guidelines .
Applications in Medicinal Chemistry
Q. Q: How is this compound utilized as a building block in drug discovery?
A: It serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling with pyrazinecarboxamides yields compounds with IC₅₀ values <100 nM in kinase assays . Structure-activity relationship (SAR) studies highlight the phenoxy group’s role in enhancing membrane permeability, as measured by PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
